molecular formula C9H7Br2NO B127208 6,7-dibromo-4-methoxy-1H-indole CAS No. 158920-11-7

6,7-dibromo-4-methoxy-1H-indole

Cat. No. B127208
M. Wt: 304.97 g/mol
InChI Key: WTWQKKHLJQVITE-UHFFFAOYSA-N
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Description

6,7-dibromo-4-methoxy-1H-indole is a chemical compound with the molecular formula C9H7Br2NO . It is a yellow solid and has a molecular weight of 304.97 g/mol .


Molecular Structure Analysis

The InChI code for 6,7-dibromo-4-methoxy-1H-indole is 1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 .


Physical And Chemical Properties Analysis

6,7-dibromo-4-methoxy-1H-indole is a yellow solid . It has a molecular weight of 304.97 g/mol .

Scientific Research Applications

Indole Synthesis and Classification

The synthesis of indole derivatives, including 6,7-dibromo-4-methoxy-1H-indole, is a significant area of research due to the wide range of biological activities these compounds exhibit. A comprehensive review categorizes the methodologies for indole synthesis, highlighting the diverse strategies employed to create this core structure, which is foundational in medicinal chemistry and drug development (Taber & Tirunahari, 2011).

Umpolung Strategy for Indole Functionalization

Innovations in the C2-functionalization of indole via umpolung, a technique for polarity inversion, underscore its significance in enhancing the reactivity of indole derivatives toward nucleophilic substitution. This approach is pivotal for synthesizing bioactive indole derivatives with potential pharmaceutical applications, illustrating the adaptability and utility of indole scaffolds in creating compounds with enhanced biological activity (Deka, Deb, & Baruah, 2020).

Pharmacokinetics and Hepatic Protection Roles

The pharmacokinetics of indole derivatives, including their roles in hepatic protection, are extensively studied. Indole-3-carbinol (I3C) and its derivatives, for example, show protective effects against chronic liver diseases, highlighting the therapeutic potential of indole derivatives in treating liver conditions (Wang et al., 2016).

Indole Alkaloids in Pharmacology

Plant-based indole alkaloids possess a rich spectrum of pharmacological activities. A review summarizing the pharmacological potential of these compounds emphasizes their role in discovering new lead compounds for various therapeutic applications, demonstrating the indole nucleus's significance in contributing to pharmacological activities (Omar et al., 2021).

Gut-Bacteria-Derived Indole Derivatives

The study of gut-bacteria-derived indole and its derivatives reveals their significant impact on intestinal and liver diseases. By influencing intestinal homeostasis and liver metabolism, indole derivatives from intestinal microorganisms present promising therapeutic prospects, further underlining the diverse applications of indole derivatives in addressing health issues (Li et al., 2021).

properties

IUPAC Name

6,7-dibromo-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWQKKHLJQVITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C=CN2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438346
Record name 6,7-dibromo-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dibromo-4-methoxy-1H-indole

CAS RN

158920-11-7
Record name 6,7-dibromo-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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